Glycine ethyl ester hydrochloride

Catalog No.
S714449
CAS No.
623-33-6
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine ethyl ester hydrochloride

CAS Number

623-33-6

Product Name

Glycine ethyl ester hydrochloride

IUPAC Name

ethyl 2-aminoacetate;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H

InChI Key

BXRLWGXPSRYJDZ-VKHMYHEASA-N

SMILES

CCOC(=O)CN.Cl

Synonyms

3-Cyano-L-alanine;beta-Cyano-L-alanine;L-Alanine,3-cyano-;6232-19-5;(2S)-2-amino-3-cyanopropanoicacid;L-beta-Cyanoalanine;3-Cyanoalanine;BXRLWGXPSRYJDZ-VKHMYHEASA-N;L-3-Cyanoalanine;AmbotzHAA5740;.beta.-Cyano-L-alanine;AC1L97YB;C9650_SIGMA;SCHEMBL149790;GTPL8859;CHEBI:16934;CTK2F3577;L-2-Amino-3-cyanopropanoicacid;MolPort-003-940-876;ZINC901380;KM0597;AKOS006275063;AM003035;AI3-51827;V6942

Canonical SMILES

C(C#N)C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(C#N)[C@@H](C(=O)[O-])[NH3+]

Synthesis of Pharmaceutical Intermediates:

Glycine ethyl ester hydrochloride (GEEHCl) serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One prominent application is its role in the production of chrysanthemic acid and its derivatives []. Chrysanthemic acid forms the backbone of several synthetic pyrethroids, which are widely used as insecticides due to their potent insecticidal activity []. Additionally, GEEHCl can be employed in the synthesis of 4-imidazoleacetic acid, a precursor for various medicinally relevant molecules [].

Studies on Neurotransmission:

Research has explored the potential of GEEHCl and its derivatives in modulating neurotransmission. Studies suggest that GEEHCl may exhibit neuroprotective and anticonvulsant properties. For instance, research indicates that GEEHCl can protect neurons against glutamate-induced excitotoxicity, a process implicated in neurodegenerative diseases []. Furthermore, studies in animal models have reported the anticonvulsant effects of GEEHCl derivatives, suggesting their potential application in treating epilepsy []. However, it is crucial to note that these findings primarily stem from preclinical studies, and further research is necessary to evaluate the safety and efficacy of GEEHCl and its derivatives in humans.

Research in Organic Chemistry:

GEEHCl finds application in various areas of organic chemistry research due to its reactive functional groups. Its ester and amine moieties can participate in diverse chemical reactions, allowing researchers to synthesize complex organic molecules. For example, GEEHCl can be employed in the synthesis of peptides, which are essential building blocks of proteins []. Additionally, its reactivity enables its use in the preparation of various heterocyclic compounds, which possess diverse applications in medicinal chemistry and materials science [].

Glycine ethyl ester hydrochloride (GEEHCl) is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals. It is formed by the attachment of an ethyl ester group to the carboxylic acid group of glycine (the simplest amino acid), with the addition of a hydrochloride salt []. GEEHCl plays a crucial role in the production of anti-inflammatory drugs and other therapeutic agents [].


Molecular Structure Analysis

GEEHCl possesses a unique structure with several key features (see Figure 1). The central core is a glycine molecule (H₂NCH₂COOH), where a hydrogen atom on the carboxylic acid group (COOH) is replaced by an ethyl ester group (CH₂CH₃O) []. This esterification modifies the chemical properties of the molecule. Additionally, a hydrochloride ion (HCl) is attached, giving the compound its ionic character [].

[Figure 1: Molecular structure of Glycine Ethyl Ester Hydrochloride]


Chemical Reactions Analysis

Synthesis

GEEHCl is typically synthesized through the reaction of glycine with ethanol in the presence of an acid catalyst [].

H₂NCH₂COOH + CH₃CH₂OH + HCl → H₂NCH₂COOCH₂CH₃ • HCl (GEEHCl) []

Further Reactions

GEEHCl serves as a valuable starting material for various pharmaceutical syntheses. Notably, it is a crucial intermediate in the production of chrysanthemic acid, a precursor for several anti-inflammatory drugs []. The reaction involves a series of steps, including acylation and cyclization processes.


Physical And Chemical Properties Analysis

  • Melting point: 124-126 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water (>1000 mg/mL at 20 °C) []; soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO) []
  • Stability: Hygroscopic (absorbs moisture from the air) []. Needs to be stored away from oxidizing agents and moisture in a cool, dry, and well-ventilated area [].

Related CAS

459-73-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 55 of 62 companies with hazard statement code(s):;
H318 (94.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

623-33-6

General Manufacturing Information

Glycine, ethyl ester, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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